molecular formula C16H16N2O3 B3136948 MC 1293 CAS No. 428872-06-4

MC 1293

Cat. No.: B3136948
CAS No.: 428872-06-4
M. Wt: 284.31 g/mol
InChI Key: JUNHQBJCWZVSAT-BQYQJAHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC 1293 involves the reaction of 4-methylbenzoyl chloride with 1-methyl-2-pyrrolecarboxaldehyde to form an intermediate, which is then reacted with hydroxylamine to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification is achieved through techniques such as column chromatography and recrystallization to ensure the compound meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

MC 1293 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

MC 1293 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of chromatin structure and gene expression due to its role as an HDAC inhibitor.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment and other diseases involving epigenetic regulation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

MC 1293 exerts its effects by inhibiting histone deacetylases, specifically HDAC1 and maize HD2. This inhibition leads to increased acetylation of histone proteins, resulting in changes in chromatin structure and gene expression. The compound targets the active site of the enzymes, blocking their activity and thereby influencing cellular functions and pathways involved in growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

    Trichostatin A: Another HDAC inhibitor with a similar mechanism of action but different chemical structure.

    Vorinostat: A clinically approved HDAC inhibitor used in cancer therapy.

    Romidepsin: Another HDAC inhibitor with distinct pharmacological properties.

Uniqueness of MC 1293

This compound is unique due to its specific inhibition profile and potency against HDAC1 and maize HD2. Its chemical structure allows for selective targeting, making it a valuable tool in epigenetic research and potential therapeutic applications .

Properties

IUPAC Name

(E)-N-hydroxy-3-[1-methyl-4-(4-methylbenzoyl)pyrrol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-3-5-12(6-4-11)16(20)13-9-14(18(2)10-13)7-8-15(19)17-21/h3-10,21H,1-2H3,(H,17,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNHQBJCWZVSAT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)C=CC(=O)NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)/C=C/C(=O)NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.